
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with an amino group and a hydroxyl group on the ethan-1-ol chain. It is known for its potential psychoactive properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of the Delépine reaction, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine . This method typically involves the following steps:
Bromination: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction using methylmagnesium bromide.
Oxidation: The resulting product is oxidized using pyridinium chlorochromate (PCC) to form the ketone.
Delépine Reaction: The ketone is then reacted with hexamethylenetetramine, followed by acid hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential psychoactive properties make it a subject of interest in neurochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction is thought to contribute to its psychoactive effects.
相似化合物的比较
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychoactive compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar functional groups and potential psychoactive properties.
Uniqueness
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H14BrNO3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
InChI 键 |
XKDHZTDZZNWGEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(CO)N)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




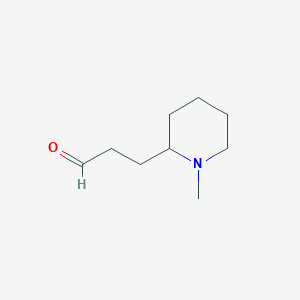
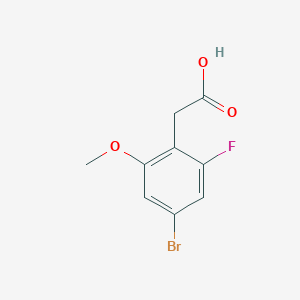
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
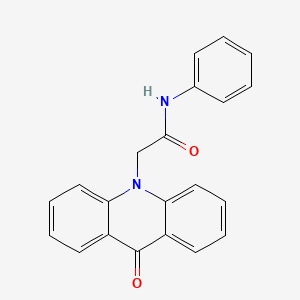
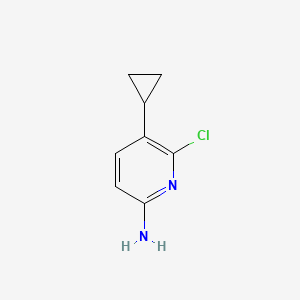
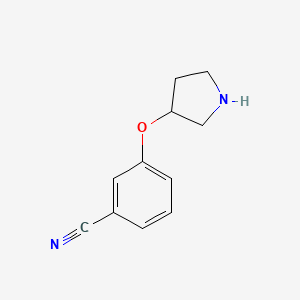
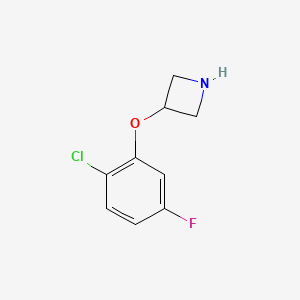
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
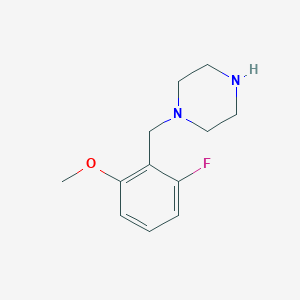
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
